molecular formula C26H29N3O4 B12798630 1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane CAS No. 6968-78-1

1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane

Cat. No.: B12798630
CAS No.: 6968-78-1
M. Wt: 447.5 g/mol
InChI Key: JHJYKSSYLCJMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 66261, also known as 1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane, is a chemical compound with the molecular formula C26H29N3O4. This compound is notable for its unique structure, which includes both methoxy and nitrophenyl groups. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 66261 typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with 4-nitrobenzylamine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then cyclized using a suitable cyclizing agent to form the diazinane ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of NSC 66261 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

NSC 66261 undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-aminobenzyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

NSC 66261 has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of NSC 66261 involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. For example, the nitrophenyl group can participate in redox reactions, influencing oxidative stress within cells. The methoxy groups can also modulate the compound’s solubility and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

NSC 66261 can be compared with other similar compounds, such as:

    1,3-Bis[(4-methoxyphenyl)methyl]-2-phenyl-1,3-diazinane: Lacks the nitro group, resulting in different reactivity and applications.

    1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-chlorophenyl)-1,3-diazinane: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior and biological activity.

The uniqueness of NSC 66261 lies in its combination of methoxy and nitrophenyl groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6968-78-1

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane

InChI

InChI=1S/C26H29N3O4/c1-32-24-12-4-20(5-13-24)18-27-16-3-17-28(19-21-6-14-25(33-2)15-7-21)26(27)22-8-10-23(11-9-22)29(30)31/h4-15,26H,3,16-19H2,1-2H3

InChI Key

JHJYKSSYLCJMGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.